7-Iodothieno[3,2-c]pyridin-4-ol
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Overview
Description
7-Iodothieno[3,2-c]pyridin-4-ol is a heterocyclic compound with the molecular formula C7H4INOS. It is characterized by the presence of an iodine atom at the 7th position, a thieno ring fused to a pyridine ring, and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-c]pyridin-4-ol typically involves the iodination of thieno[3,2-c]pyridin-4-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodothieno[3,2-c]pyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted thieno[3,2-c]pyridin-4-ol derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in deiodinated or reduced pyridine derivatives .
Scientific Research Applications
7-Iodothieno[3,2-c]pyridin-4-ol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodothieno[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Thieno[3,2-c]pyridin-4-ol: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Iodothieno[2,3-c]pyridin-7-ol: Similar structure but with different positioning of the iodine and hydroxyl groups, leading to distinct chemical properties and applications.
Uniqueness: 7-Iodothieno[3,2-c]pyridin-4-ol is unique due to the specific positioning of the iodine atom and hydroxyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C7H4INOS |
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Molecular Weight |
277.08 g/mol |
IUPAC Name |
7-iodo-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4INOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) |
InChI Key |
CXCZKVRCUJAGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2I |
Origin of Product |
United States |
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